molecular formula C22H24Br2O3 B13774180 2,6-Bis(2-bromo-5-methoxybenzyl)cyclohexanone CAS No. 815610-54-9

2,6-Bis(2-bromo-5-methoxybenzyl)cyclohexanone

Cat. No.: B13774180
CAS No.: 815610-54-9
M. Wt: 496.2 g/mol
InChI Key: NJPFJBIRBGBWBH-UHFFFAOYSA-N
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Description

2,6-Bis(2-bromo-5-methoxybenzyl)cyclohexanone is an organic compound with the molecular formula C22H20Br2O3. This compound is known for its unique structural features, which include two bromine atoms and methoxy groups attached to benzyl rings, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Bis(2-bromo-5-methoxybenzyl)cyclohexanone typically involves the reaction of 2-bromo-5-methoxybenzyl bromide with cyclohexanone under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale-up and efficiency. The use of continuous flow reactors and automated systems may be employed to enhance production rates and ensure consistency in product quality.

Chemical Reactions Analysis

Types of Reactions

2,6-Bis(2-bromo-5-methoxybenzyl)cyclohexanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions result in the replacement of bromine atoms with other functional groups.

Scientific Research Applications

2,6-Bis(2-bromo-5-methoxybenzyl)cyclohexanone has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,6-Bis(2-bromo-5-methoxybenzyl)cyclohexanone involves its interaction with molecular targets through its functional groups. The bromine atoms and methoxy groups play a crucial role in these interactions, influencing the compound’s reactivity and binding affinity. The exact pathways and molecular targets are still under investigation, but they likely involve interactions with enzymes and receptors in biological systems.

Comparison with Similar Compounds

Similar Compounds

    2,6-Bis(5-bromo-2-hydroxybenzylidene)cyclohexanone: This compound shares a similar core structure but has hydroxy groups instead of methoxy groups.

    2-Bromo-5-methoxybenzyl bromide: A simpler compound that serves as a building block for more complex molecules like 2,6-Bis(2-bromo-5-methoxybenzyl)cyclohexanone.

Uniqueness

This compound is unique due to its combination of bromine and methoxy functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.

Properties

CAS No.

815610-54-9

Molecular Formula

C22H24Br2O3

Molecular Weight

496.2 g/mol

IUPAC Name

2,6-bis[(2-bromo-5-methoxyphenyl)methyl]cyclohexan-1-one

InChI

InChI=1S/C22H24Br2O3/c1-26-18-6-8-20(23)16(12-18)10-14-4-3-5-15(22(14)25)11-17-13-19(27-2)7-9-21(17)24/h6-9,12-15H,3-5,10-11H2,1-2H3

InChI Key

NJPFJBIRBGBWBH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)Br)CC2CCCC(C2=O)CC3=C(C=CC(=C3)OC)Br

Origin of Product

United States

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